Flunixin-d3

Übersicht

Beschreibung

- Dihydroergocristin ist Teil der Ergoloid-Mischpräparate und gehört zur Klasse der Ergolin-Alkaloide .

- Es ist semisynthetisch, gekennzeichnet durch ein strukturelles Gerüst, das aus einem Alkaloidergolin gebildet wird .

- Die Verbindung wird verwendet, um den fortschreitenden geistigen Verfall bei Erkrankungen wie Alzheimer zu verzögern .

Wissenschaftliche Forschungsanwendungen

Zerebrovaskuläre Erkrankungen: Dihydroergocristin wird in einigen Ländern (z. B. Brasilien) als Einzelsubstanz zur Behandlung von zerebralen und peripheren Gefäßereignissen eingesetzt.

Kognitive Funktion: Es spielt eine Rolle bei der Steuerung der kognitiven Funktion.

Gefäßstörungen: Symptomatische Behandlung von Gefäßkrankheiten der Extremitäten.

Kombinationstherapie: Häufig in Kombination mit anderen Ergoloidalkaloiden (z. B. Dihydroergocornin, Dihydroergocryptin) für verschiedene Indikationen eingesetzt.

Wirkmechanismus

- Dihydroergocristin ist ein Inhibitor der γ-Sekretase (GSI).

- Es reduziert die Produktion von Alzheimer-Krankheits-Amyloid-β-Peptiden, indem es direkt an γ-Sekretase und Nicastrin bindet .

Wirkmechanismus

Target of Action

Flunixin-d3, like its parent compound Flunixin, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

Mode of Action

This compound inhibits the activity of COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins . This inhibition results in decreased formation of cyclooxygenase-derived eicosanoids involved in the pathophysiology of inflammation . The reduction in prostaglandin synthesis alleviates symptoms of inflammation, pain, and fever.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cyclooxygenase pathway . By inhibiting COX-1 and COX-2, this compound reduces the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. These eicosanoids are involved in various physiological processes, including inflammation and pain sensation.

Pharmacokinetics

The pharmacokinetics of this compound in mature swine has been studied . After administration, the peak plasma concentration was observed at around 1 hour for intramuscular administration and 0.61 hours for oral administration . The half-life for intravenous, intramuscular, and oral administration was approximately 6.29 hours, 7.49 hours, and 7.08 hours respectively . The bioavailability for oral administration was 22%, compared to 76% for intramuscular administration .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation, pain, and fever. By inhibiting the production of prostaglandins, which are key mediators of these symptoms, this compound effectively alleviates discomfort in treated animals .

Action Environment

A study on the fate of flunixin in agricultural soils and dairy manure suggests that environmental factors such as soil composition and manure content may influence the degradation and transport of flunixin

Biochemische Analyse

Biochemical Properties

Flunixin-d3 plays a significant role in biochemical reactions by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects . Additionally, this compound interacts with various biomolecules, including proteins and enzymes involved in the inflammatory response .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses . This inhibition leads to a decrease in the production of pro-inflammatory cytokines and other mediators, thereby reducing inflammation and pain .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with COX enzymes, leading to their inhibition . By binding to the active site of COX-1 and COX-2, this compound prevents the conversion of arachidonic acid to prostaglandins . This inhibition reduces the levels of prostaglandins, which are responsible for mediating inflammation, pain, and fever . Additionally, this compound may influence gene expression by modulating transcription factors such as NF-κB .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . Studies have shown that this compound exhibits a rapid onset of action, with peak effects occurring within 12 to 16 hours after administration . The duration of its activity can last up to 24-36 hours, depending on the dosage and administration route . Long-term effects on cellular function have been observed, particularly in terms of sustained anti-inflammatory and analgesic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At therapeutic doses, this compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal ulcers, renal dysfunction, and hepatic toxicity may occur . The threshold for these adverse effects depends on the species and individual animal’s response to the drug .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with COX enzymes and the subsequent inhibition of prostaglandin synthesis . The deuterium labeling in this compound affects its pharmacokinetic and metabolic profiles, potentially altering its absorption, distribution, metabolism, and excretion . These changes can influence the drug’s efficacy and safety in different biological systems .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . The deuterium labeling in this compound may enhance its distribution and localization, leading to improved therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the drug’s activity and function within cells, contributing to its overall therapeutic effects .

Vorbereitungsmethoden

- Dihydroergocristin kann aus natürlichen Mutterkornalkaloiden oder deren Derivaten synthetisiert werden.

- Industrielle Produktionsverfahren umfassen chemische Modifikationen von Mutterkornalkaloiden, um Dihydroergocristin zu erhalten.

Analyse Chemischer Reaktionen

- Dihydroergocristin durchläuft verschiedene Reaktionen, einschließlich Oxidation, Reduktion und Substitution.

- Häufige Reagenzien und Bedingungen hängen von der spezifischen Transformation ab.

- Zu den wichtigsten gebildeten Produkten gehören Derivate der Ergolin-Kernstruktur.

Vergleich Mit ähnlichen Verbindungen

- Dihydroergocristin ist eng verwandt mit Dihydroergocornin und Dihydroergocryptin, die ebenfalls Bestandteile von Ergoloidmesylaten sind .

- Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, haben aber unterschiedliche pharmakologische Profile.

Eigenschaften

IUPAC Name |

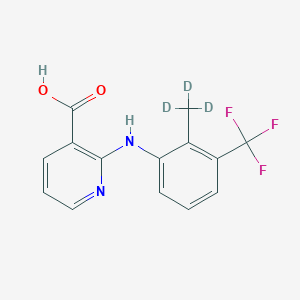

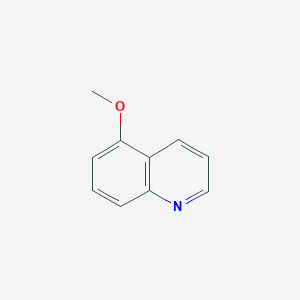

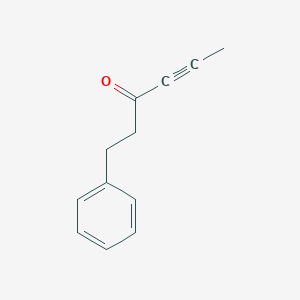

2-[2-(trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12/h2-7H,1H3,(H,18,19)(H,20,21)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOCSNJCXJYGPE-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583582 | |

| Record name | 2-[2-(Trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015856-60-6 | |

| Record name | 2-[2-(Trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1015856-60-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Flunixin-d3 in this research?

A1: this compound serves as an internal standard in this study []. Internal standards are crucial in analytical chemistry, particularly in quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). They are added to the sample, in this case, bovine meat and milk, at a known concentration.

Q2: Why is a multiresidue method important for detecting NSAIDs like Flunixin in food products?

A2: A multiresidue method allows for the simultaneous detection and quantification of multiple NSAIDs, like Flunixin, in a single analysis []. This is important for food safety monitoring because it offers several advantages:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B23522.png)

![(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B23523.png)

![Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B23531.png)

![[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B23540.png)

![[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone](/img/structure/B23542.png)

![N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide](/img/structure/B23545.png)